11-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid
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Overview
Description
11-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid is a complex organic compound with the molecular formula C21H25Cl2NO3S2 and a molecular weight of 474.472 g/mol . This compound is notable for its unique structure, which includes a thiazolidine ring, a dichlorobenzylidene group, and an undecanoic acid chain. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid typically involves the condensation of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with an appropriate α-haloketone to form the thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
11-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the dichlorobenzylidene moiety .
Scientific Research Applications
11-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, although it is not yet used clinically.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 11-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid is not fully understood. it is believed to interact with various molecular targets, such as enzymes or receptors, through its thiazolidine ring and dichlorobenzylidene group. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 11-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid
- 11-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid
- 11-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid
Uniqueness
What sets 11-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid apart from similar compounds is its specific dichlorobenzylidene substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C21H25Cl2NO3S2 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
11-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C21H25Cl2NO3S2/c22-16-10-9-11-17(23)15(16)14-18-20(27)24(21(28)29-18)13-8-6-4-2-1-3-5-7-12-19(25)26/h9-11,14H,1-8,12-13H2,(H,25,26)/b18-14- |
InChI Key |
PLHBUOBRJNGCRQ-JXAWBTAJSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CCCCCCCCCCC(=O)O)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)CCCCCCCCCCC(=O)O)Cl |
Origin of Product |
United States |
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